molecular formula C8H16N2O2 B6597339 1-methylpiperidin-4-yl N-methylcarbamate CAS No. 143103-17-7

1-methylpiperidin-4-yl N-methylcarbamate

Cat. No.: B6597339
CAS No.: 143103-17-7
M. Wt: 172.22 g/mol
InChI Key: GGEZCLGZQVGHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylpiperidin-4-yl N-methylcarbamate is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol. This compound is known for its diverse applications in various fields of research and industry.

Preparation Methods

The synthesis of 1-methylpiperidin-4-yl N-methylcarbamate typically involves the reaction of 1-methylpiperidine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Methylpiperidin-4-yl N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles such as amines or alcohols.

Scientific Research Applications

1-Methylpiperidin-4-yl N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-methylpiperidin-4-yl N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Methylpiperidin-4-yl N-methylcarbamate can be compared with other similar compounds, such as:

    N-methylcarbamate: While both compounds share the carbamate functional group, this compound has a unique piperidine ring that imparts different chemical and biological properties.

    Piperidine derivatives: These compounds, including substituted piperidines and piperidinones, are widely used in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

(1-methylpiperidin-4-yl) N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-8(11)12-7-3-5-10(2)6-4-7/h7H,3-6H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEZCLGZQVGHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143103-17-7
Record name 1-methylpiperidin-4-yl N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.